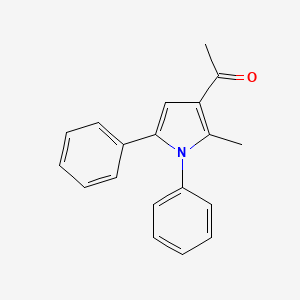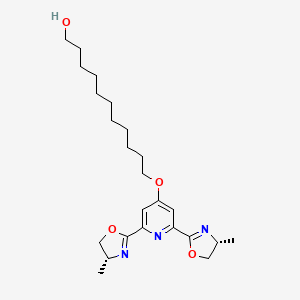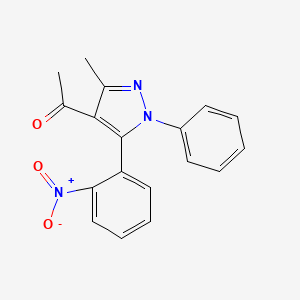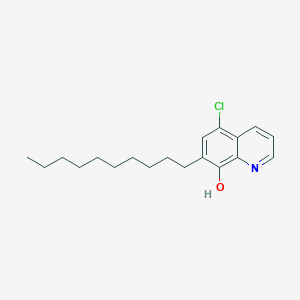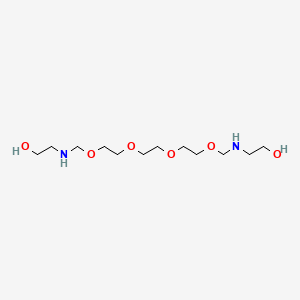
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol is a chemical compound characterized by its unique structure, which includes multiple oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Purification Steps: Using techniques like distillation or crystallization to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: To handle the volume of reactants.
Automated Systems: For precise control of reaction conditions such as temperature, pressure, and pH.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol can undergo various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents.
Reduction: Involving reducing agents to alter the oxidation state.
Substitution: Where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: To facilitate reactions, including acids, bases, or metal catalysts.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while substitution reactions could produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can alter biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene Glycol: Similar in having multiple oxygen atoms but lacks nitrogen atoms.
Ethylenediamine: Contains nitrogen atoms but lacks the multiple oxygen atoms present in 5,8,11,14-Tetraoxa-3,16-diazaoctadecane-1,18-diol.
Crown Ethers: Similar in having multiple oxygen atoms but differ in their ring structure.
Uniqueness
This compound is unique due to its combination of oxygen and nitrogen atoms, which imparts specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88955-93-5 |
|---|---|
Molekularformel |
C12H28N2O6 |
Molekulargewicht |
296.36 g/mol |
IUPAC-Name |
2-[2-[2-[2-[(2-hydroxyethylamino)methoxy]ethoxy]ethoxy]ethoxymethylamino]ethanol |
InChI |
InChI=1S/C12H28N2O6/c15-3-1-13-11-19-9-7-17-5-6-18-8-10-20-12-14-2-4-16/h13-16H,1-12H2 |
InChI-Schlüssel |
GSVHYVOFTLYOFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NCOCCOCCOCCOCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
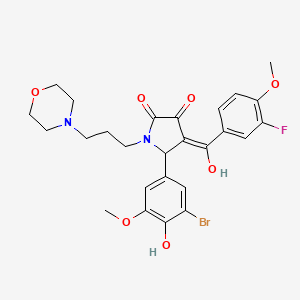

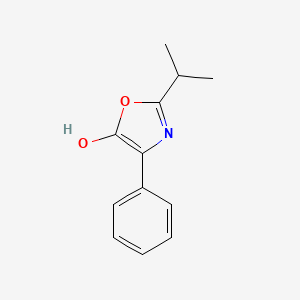
![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
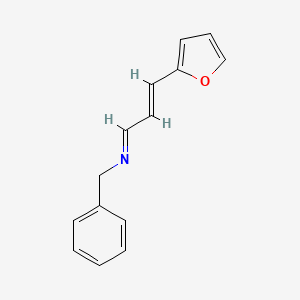


![N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12883951.png)
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
